4-(N,N-diallylsulfamoyl)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(N,N-diallylsulfamoyl)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide, also known as DASB, is a chemical compound that has been extensively studied for its potential use in scientific research. DASB is a selective serotonin reuptake inhibitor (SSRI) that has been shown to bind specifically to the serotonin transporter (SERT) in the brain, making it a valuable tool for studying the role of serotonin in various physiological and pathological processes.
Applications De Recherche Scientifique
- Imidazole derivatives, including the compound , have demonstrated antibacterial and antimicrobial properties. Researchers have investigated their effectiveness against various bacterial strains, making them potential candidates for novel antibiotics .
- Imidazole derivatives have been studied for their anti-inflammatory properties. These compounds may modulate inflammatory responses by targeting specific enzymes or receptors. Investigating the anti-inflammatory effects of our compound could provide valuable insights .
- Imidazole-based molecules have shown promise as antiviral agents. Researchers have explored their activity against viruses such as HIV, influenza, and herpes. Our compound could be evaluated for its antiviral potential .
- Imidazole derivatives often possess antioxidant properties. These compounds scavenge free radicals and protect cells from oxidative damage. Investigating the antioxidant capacity of our compound could reveal its therapeutic relevance .
- Some imidazole-containing compounds exhibit hypoglycemic effects. They may influence glucose metabolism or insulin signaling pathways. Research into our compound’s impact on diabetes management could be valuable .
- Imidazole derivatives have been studied for their ulcerogenic potential. Understanding whether our compound affects gastric mucosa could provide insights into its safety profile .
- Imidazole-based compounds have been explored in diverse areas, including antihistaminic agents, antiulcer drugs, and antiprotozoals. Investigating these aspects for our compound could reveal additional applications .
Antibacterial and Antimicrobial Activity
Anti-Inflammatory Effects
Antiviral Properties
Antioxidant Activity
Anti-Diabetic Effects
Ulcerogenic Activity
Other Applications
Propriétés
IUPAC Name |
4-[bis(prop-2-enyl)sulfamoyl]-N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S2/c1-3-15-27(16-4-2)32(29,30)19-12-9-18(10-13-19)23(28)26-24-25-22-20-8-6-5-7-17(20)11-14-21(22)31-24/h3-10,12-13H,1-2,11,14-16H2,(H,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWIAOMAXNQJUJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N,N-diallylsulfamoyl)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.